molecular formula C26H20O4 B2962934 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone CAS No. 319482-15-0

2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone

Cat. No.: B2962934
CAS No.: 319482-15-0
M. Wt: 396.442
InChI Key: VSYVWMUMNCMTRV-UHFFFAOYSA-N
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Description

2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This molecule features an intricate arrangement of naphthalene and phenyl groups, linked through an ether and ketone functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone typically involves multiple steps:

  • Formation of the Intermediate Naphthyl Ether: : Begin with the reaction of 1-naphthol with 2-bromo-2-phenylethanone under basic conditions (e.g., potassium carbonate) in an aprotic solvent like acetone to form 5-(2-Oxo-2-phenylethoxy)-1-naphthol.

  • Coupling Reaction: : Next, this intermediate is coupled with phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield the target compound.

Industrial Production Methods: Industrial production would likely mirror the laboratory synthesis but scaled-up, utilizing continuous flow reactors to ensure consistency and efficiency. Optimizing reaction parameters (temperature, pressure, solvent choice) to maximize yield and purity would be critical.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation, particularly at the ketone group, forming carboxylic acid derivatives under strong oxidizing conditions.

  • Reduction: : Reduction reactions might involve the ketone functionality, producing alcohol derivatives.

  • Substitution: : Nucleophilic substitution reactions could occur at the ether linkage, potentially replacing the ethoxy group.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromic acid.

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution Conditions: : Varies based on nucleophile strength and reaction medium.

Major Products:
  • Oxidation: : Carboxylic acids.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Varied products depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemical research, 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone is studied for its potential as a precursor in organic synthesis. Its structural motifs are useful in the development of complex molecular architectures.

Biology and Medicine: The compound’s interaction with biological systems is of interest, particularly in drug discovery and development. Its potential bioactive properties may include anti-inflammatory or anticancer activities.

Industry: In industrial applications, it might be used as an intermediate in the synthesis of dyes, pigments, or materials with specific functional properties.

Mechanism of Action

The mechanism by which 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone exerts its effects is likely through interaction with molecular targets like enzymes or receptors. The presence of ketone and ether groups could facilitate binding through hydrogen bonds and Van der Waals forces, affecting biological pathways related to inflammation, cell proliferation, or signaling.

Comparison with Similar Compounds

Similar Compounds:

  • 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenylethanol

  • 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenylacetic acid

Uniqueness: What sets 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone apart is the specific positioning of the ether and ketone functionalities, which influence its reactivity and potential interactions with biological systems. This distinct structure can lead to unique properties and applications compared to its analogs.

Properties

IUPAC Name

2-(5-phenacyloxynaphthalen-1-yl)oxy-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O4/c27-23(19-9-3-1-4-10-19)17-29-25-15-7-14-22-21(25)13-8-16-26(22)30-18-24(28)20-11-5-2-6-12-20/h1-16H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYVWMUMNCMTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=CC3=C2C=CC=C3OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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